1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane

Cationic UV curing Photopolymerization kinetics Tack-free time

1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane (CAS 18724-32-8), also referred to as BETMS or SIB, is a low-molecular-weight difunctional siloxane monomer bearing two terminal cycloaliphatic epoxy (7-oxabicyclo[4.1.0]heptanyl) groups. With a molecular formula of C₂₀H₃₈O₃Si₂, a molecular weight of 382.69 g/mol, a density of approximately 1.00 g/mL, and a boiling point of 195 °C at 0.6 mmHg, this compound is primarily employed as a reactive monomer in cationic UV-photocuring systems, where its strained epoxycyclohexyl moieties confer markedly faster photopolymerization kinetics compared to glycidyl-type epoxy silicones.

Molecular Formula C20H38O3Si2
Molecular Weight 382.7 g/mol
CAS No. 18724-32-8
Cat. No. B103410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane
CAS18724-32-8
Molecular FormulaC20H38O3Si2
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1CCC2C(C1)O2)O[Si](C)(C)CCC3CCC4C(C3)O4
InChIInChI=1S/C20H38O3Si2/c1-24(2,11-9-15-5-7-17-19(13-15)21-17)23-25(3,4)12-10-16-6-8-18-20(14-16)22-18/h15-20H,5-14H2,1-4H3
InChIKeyUQOXIKVRXYCUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane (CAS 18724-32-8): A Difunctional Epoxycyclohexyl Disiloxane for Cationic UV-Cure Procurement


1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane (CAS 18724-32-8), also referred to as BETMS or SIB, is a low-molecular-weight difunctional siloxane monomer bearing two terminal cycloaliphatic epoxy (7-oxabicyclo[4.1.0]heptanyl) groups [1]. With a molecular formula of C₂₀H₃₈O₃Si₂, a molecular weight of 382.69 g/mol, a density of approximately 1.00 g/mL, and a boiling point of 195 °C at 0.6 mmHg, this compound is primarily employed as a reactive monomer in cationic UV-photocuring systems, where its strained epoxycyclohexyl moieties confer markedly faster photopolymerization kinetics compared to glycidyl-type epoxy silicones [2]. Commercial availability at ≥95% purity (GC) from multiple vendors positions it as a readily procurable specialty monomer for coatings, adhesives, 3D printing resins, and corrosion-protection formulations .

Why Generic Cycloaliphatic Epoxy Substitution Fails: The Performance Penalty of Replacing 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane


Although this compound belongs to the broader class of cycloaliphatic epoxy monomers used in cationic UV curing, it cannot be interchangeably substituted with conventional non-siloxane cycloaliphatic diepoxides (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, UVR) or glycidyl-type epoxy silicones without incurring measurable performance trade-offs. The tetramethyldisiloxane core imparts a combination of low viscosity, high cure speed, and silicone-characteristic surface properties (low surface tension, hydrophobicity) that are absent in carbon-backbone cycloaliphatic epoxides [1]. Conversely, substituting with longer-chain epoxy-silicone oligomers alters the crosslink density and mechanical profile from hard and glassy to soft and elastomeric [2]. The strained epoxycyclohexyl group further distinguishes this monomer from epoxypropoxy-functional silicones, which exhibit substantially lower cationic ring-opening polymerization reactivity [3]. These structure–property relationships mean that formulation performance—cure speed, thermal stability, mechanical hardness, and corrosion barrier efficacy—is directly coupled to the specific molecular architecture of this disiloxane.

Quantitative Differentiation Evidence for 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: Head-to-Head Comparator Data for Scientific Procurement


UV Cure Speed: >12-Fold Faster Tack-Free Time vs. Commercial Cycloaliphatic Epoxide CY-179

Crivello and Lee reported comparative UV tack-free times for monomer III (this disiloxane compound) and the industry-standard cycloaliphatic diepoxide CY-179 (3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate). Monomer III achieved tack-free times of 500 ft/min using a single 300 W medium-pressure mercury arc lamp with 0.25 mol% (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate photoinitiator [1]. In contrast, CY-179 required two 300 W UV lamps to achieve a cure speed of only 40 ft/min under otherwise comparable conditions with 0.5 mol% of the same photoinitiator [1]. This represents a greater than 12-fold increase in line speed with half the lamp power and half the photoinitiator loading, translating to significantly lower energy consumption and higher production throughput in industrial coating operations. Differential photocalorimetry further confirmed that monomer III is the most reactive among all difunctional silicon-containing epoxy monomers examined, with polymerization essentially complete within 3 minutes [1].

Cationic UV curing Photopolymerization kinetics Tack-free time

Visible-Light Photopolymerization: Enables Blue-LED Cure Where Conventional Cycloaliphatic Epoxide (UVR) Fails Without Amine Co-Initiator

Schroeder et al. investigated the visible-light (λ = 467 nm) cationic photopolymerization of two epoxycyclohexyl monomers using a three-component system of camphorquinone (CQ), ethyl-4-dimethylaminobenzoate (EDMAB), and diphenyliodonium hexafluoroantimonate (Ph₂ISbF₆). The disiloxane monomer (SIB) underwent 'very rapid photopolymerization' when irradiated in the presence of Ph₂ISbF₆ and CQ alone, with even better results upon EDMAB addition [1]. In stark contrast, the non-siloxane cycloaliphatic diepoxide UVR (3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) exhibited 'no polymerization' under identical irradiation conditions when photoactivated with only Ph₂ISbF₆ and CQ—polymerization of UVR was only achieved upon addition of EDMAB [1]. This demonstrates that SIB can be cured under blue light with simpler, cheaper initiator formulations, while UVR requires the amine co-initiator to proceed.

Visible light polymerization Blue LED curing Camphorquinone photoinitiator

Corrosion Protection Efficiency: Siloxane-Epoxy Hybrid Coating Achieves 97.3% Inhibition vs. 90.6% for Bisphenol A Epoxy Control

In a study on siloxane-based epoxy coatings for marine corrosion protection, coatings were formulated by blending varying amounts of 1,3-bis[2-(3,4-epoxycyclohexyl)ethyl]tetramethyldisiloxane (BETMS) with bisphenol A epoxy resin (BE-188) and cured via cationic photopolymerization [1]. The SAE-15 sample (highest BETMS content) achieved a corrosion protection ability of 97.3%, measured by potentiodynamic polarization in 3 M NaCl solution, compared to 90.6% for the pure bisphenol A epoxy control (SAE-0) [1]. The SAE-15 film also exhibited the lowest corrosion current density (Icorr), lowest corrosion rate (Rcorr), and highest polarization resistance (Rp) among all examined films, maintaining superior protection after 28 days of immersion in both 3 M NaCl and seawater [1]. Additionally, contact angle increased monotonically with siloxane content (SAE-15 > SAE-10 > SAE-5 > SAE-0), confirming enhanced hydrophobicity imparted by the siloxane monomer [1].

Marine corrosion protection Siloxane-epoxy hybrid coatings Electrochemical impedance

Stereolithography 3D Printing: Validated Critical Exposure (11.6 mJ/cm²) and Cured Mechanical Properties (Tensile Strength 40.1 MPa, Tg 113°C)

Huang et al. synthesized diepoxycyclohexylethyl tetramethyldisiloxane (this compound) and formulated it as the primary prepolymer in a novel stereolithography resin (3DPSLR11) to replace conventional cycloaliphatic epoxy resins in 3D printing [1]. The working curve characterization yielded a critical exposure (Ec) of 11.6 mJ/cm² and a penetration depth (Dp) of 0.18 mm, parameters that define the photosensitivity and cure-depth control essential for high-resolution layer-by-layer fabrication [1]. After UV curing, the 3DPSLR11 exhibited a tensile strength of 40.1 MPa, a tensile modulus of 1,741.4 MPa, an elongation at break of 15.3%, and a glass transition temperature (Tg) of 113°C (by DMA) [1]. The printed parts demonstrated high dimensional accuracy with a shrinkage factor below 0.85% and a curl factor below 8.00%, indicating minimal warpage—a known challenge with many acrylate-based SLA resins [1].

Stereolithography 3D printing Cationic UV-curable resin Photosensitivity parameters

Thermal Stability of Cured Polymer: Stable to 250°C in Air and 350°C in Nitrogen

Thermogravimetric analysis (TGA) of the photocrosslinked polymer derived from monomer III (this disiloxane compound), cured with 5 seconds of UV irradiation and 0.5 mol% (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate, demonstrated thermal stability up to 250°C in air and 350°C in nitrogen atmosphere [1]. The Crivello and Lee study also reported that all photocured films from epoxy-silicone monomers exhibited high gel fractions even after only 1 second of irradiation, along with excellent solvent resistance (>750 MEK double rubs) and pencil hardness values [1]. In the context of the 2022 corrosion study, all BETMS-containing photocured films showed 5 wt% thermal decomposition temperatures above 335°C, confirming consistent thermal robustness across independent investigations [2].

Thermogravimetric analysis Thermal stability High-temperature coatings

Reactivity Advantage: Epoxycyclohexyl-Functional Siloxanes Outperform Glycidyl-Type Epoxy Silicones in Cationic Ring-Opening Polymerization

Gelest technical documentation explicitly states that 'the ring-strained epoxycyclohexyl group is more reactive than the epoxypropoxy group and undergoes thermally- or chemically-induced reactions with nucleophiles' [1]. This class-level reactivity ranking is corroborated by Crivello and Lee's differential photocalorimetry data, which placed difunctional epoxy-silicone monomers in the reactivity order: monomer III (epoxycyclohexyl-terminated disiloxane) > monomer V (epoxycyclohexyl) > monomer VI (mixed functionality) > monomer IV (bisglycidyl ether) [2]. The bisglycidyl ether IV was the least reactive, consistent with the lower ring strain of the glycidyl oxirane compared to the cycloaliphatic epoxy. A 2003 study by Crivello and coworkers further confirmed that 'those monomers containing epoxycyclohexyl groups displayed excellent reactivity in cationic ring-opening polymerization in the presence of lipophilic onium salt photoinitiators' using real-time FT-IR and optical pyrometry [3].

Cationic ring-opening polymerization Epoxy reactivity ranking Real-time FT-IR kinetics

High-Value Application Scenarios for 1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane Where Quantified Differentiation Drives Procurement Decisions


High-Speed Industrial UV-Cured Coatings and Overprint Varnishes Requiring >10× Cure Speed Advantage

In continuous coil-coating, metal decorating, and overprint varnish lines, production throughput is directly proportional to line speed. The demonstrated >500 ft/min tack-free cure speed of this disiloxane monomer under a single 300 W UV lamp—versus 40 ft/min for conventional CY-179 under two lamps [1]—enables formulators to either dramatically increase production rates or reduce the number of UV lamp stations, cutting both capital equipment costs and energy consumption. The low viscosity, complete miscibility with other epoxy monomers, and ability to substantially accelerate the cure of co-formulated epoxies [1] further position this monomer as a high-efficiency reactive diluent in cationic UV coating formulations.

Marine and Offshore Corrosion-Protection Coatings with Quantified Barrier Performance Enhancement

When formulated into cationic UV-cured epoxy coatings, this siloxane monomer raises corrosion inhibition efficiency from a baseline of 90.6% (pure bisphenol A epoxy) to 97.3% at the highest siloxane loading, while maintaining protection integrity after 28 days of seawater immersion [2]. The siloxane-induced hydrophobicity (demonstrated by progressive contact-angle increases with siloxane content) and thermal stability (Td(5%) > 335°C) make these hybrid coatings compelling candidates for offshore platform, ship hull, and coastal infrastructure applications where long-interval maintenance cycles demand maximum barrier durability.

Stereolithography 3D Printing Resins with Pre-Validated Photosensitivity and Mechanical Property Benchmarks

For stereolithography resin developers, the published working-curve parameters (Ec = 11.6 mJ/cm², Dp = 0.18 mm) and cured-property dataset (tensile strength 40.1 MPa, modulus 1,741 MPa, Tg 113°C, shrinkage <0.85%) [3] eliminate the need for de novo photosensitivity characterization. The low shrinkage factor (<0.85%) addresses the warpage problem that limits dimensional accuracy in many acrylate-based SLA resins, making this monomer particularly suitable for high-precision prototyping and rapid tooling applications where part fidelity is paramount.

Visible-Light and Blue-LED Curable Formulations with Simplified Initiator Chemistry

The ability of this monomer to undergo rapid cationic photopolymerization under 467 nm blue light using only CQ and an iodonium salt—without requiring an amine co-initiator (EDMAB) that is mandatory for conventional cycloaliphatic epoxides like UVR [4]—opens formulation routes to LED-curable coatings and adhesives with fewer components. This reduces potential amine-related yellowing in clear coats, simplifies regulatory compliance, and enables curing with low-cost, long-lifetime blue LED arrays that are increasingly replacing mercury arc lamps in industrial UV-cure installations.

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